molecular formula C17H19NO3S B14231389 N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide CAS No. 824390-90-1

N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14231389
CAS No.: 824390-90-1
M. Wt: 317.4 g/mol
InChI Key: LXEURICMTOMZPY-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a methoxyphenyl group, a prop-2-en-1-yl linkage, and a sulfonamide group attached to a methylbenzene ring. It has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide typically involves the reaction of 4-methoxybenzaldehyde with prop-2-en-1-amine under specific conditions to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include controlled temperatures and solvent systems to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in alcohol or ether solvents.

    Substitution: Various nucleophiles such as amines or thiols; reactions often require catalysts or specific pH conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a candidate for drug development due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as signal transducer and activator of transcription 3 (STAT3), which plays a role in inflammatory and cancer pathways. By inhibiting STAT3, the compound can reduce the expression of pro-inflammatory cytokines and other mediators, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: Known for its anti-inflammatory properties and inhibition of STAT3.

    1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: Used in various organic synthesis reactions.

    Trans-Anethole: A natural compound with similar structural features, used in flavoring and fragrance industries.

Uniqueness

N-[1-(4-Methoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide stands out due to its specific sulfonamide group, which imparts unique chemical reactivity and biological activity. Its ability to inhibit STAT3 and other molecular targets makes it a valuable compound for therapeutic research, distinguishing it from other similar compounds.

Properties

CAS No.

824390-90-1

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

N-[1-(4-methoxyphenyl)prop-2-enyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H19NO3S/c1-4-17(14-7-9-15(21-3)10-8-14)18-22(19,20)16-11-5-13(2)6-12-16/h4-12,17-18H,1H2,2-3H3

InChI Key

LXEURICMTOMZPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C=C)C2=CC=C(C=C2)OC

Origin of Product

United States

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